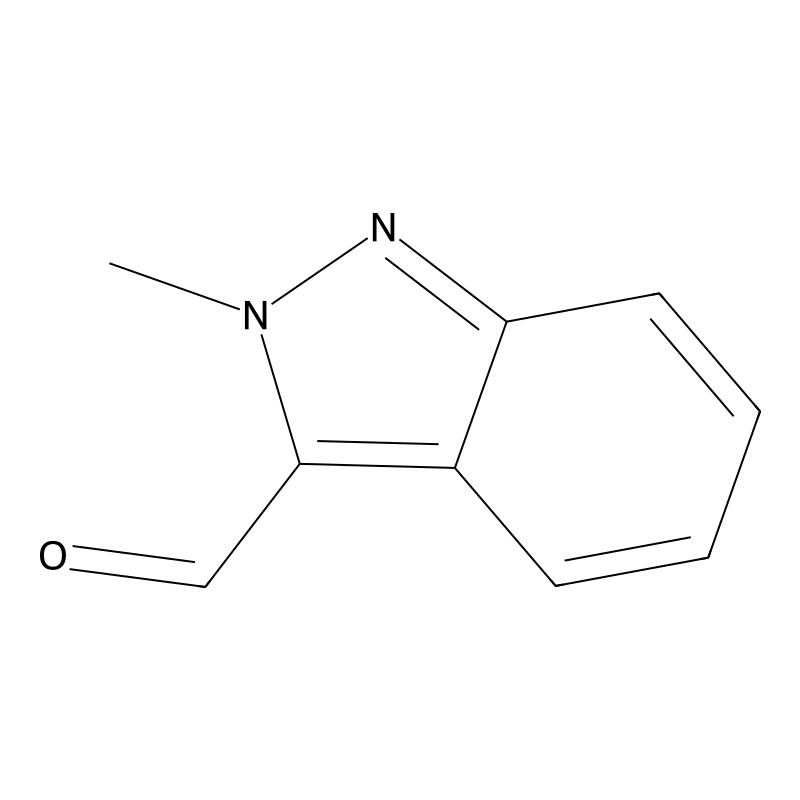

2-methyl-2H-indazole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Suppliers and Databases: Several chemical suppliers offer 2-Methyl-2H-indazole-3-carbaldehyde, but product descriptions typically focus on its availability for purchase rather than its research applications [, , ].

- Patent Literature: A search of scientific databases and patent literature did not reveal any recent publications referencing the use of 2-Methyl-2H-indazole-3-carbaldehyde in specific research projects.

However, the presence of a carbaldehyde functional group (CHO) suggests potential areas for further investigation

Carbaldehydes are known for their reactivity and can be used as building blocks in organic synthesis. 2-Methyl-2H-indazole-3-carbaldehyde could potentially serve as a precursor for the synthesis of more complex molecules with interesting biological or pharmacological properties.

Future Research Directions

Based on its structure, 2-Methyl-2H-indazole-3-carbaldehyde could be a valuable tool for researchers in the field of medicinal chemistry. Here are some potential areas for future exploration:

- Synthesis of Novel Heterocycles: The indazole core structure is present in many biologically active molecules. 2-Methyl-2H-indazole-3-carbaldehyde could be used as a starting material for the synthesis of new indazole derivatives with potential therapeutic applications [].

- Exploration of Biological Activity: The carbaldehyde group can participate in various chemical reactions, potentially leading to diverse biological activities. Researchers could investigate the potential for 2-Methyl-2H-indazole-3-carbaldehyde to interact with specific biological targets.

2-Methyl-2H-indazole-3-carbaldehyde is an organic compound with the molecular formula C₉H₈N₂O and a molecular weight of approximately 160.18 g/mol. It features a unique indazole structure, characterized by a five-membered ring containing two nitrogen atoms. The compound is typically presented as a yellow solid with a melting point ranging from 75 to 77 °C . Its structure is significant for various

Currently, there's no documented information on the specific mechanism of action of 2-methyl-2H-indazole-3-carbaldehyde in biological systems.

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Working in a well-ventilated fume hood.

- Consulting the Safety Data Sheet (SDS) for detailed information on handling and disposal procedures (if available from suppliers).

- Formylation Reactions: The aldehyde group allows for the formation of C–C and C–hetero bonds, serving as a precursor for further functionalization .

- Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other derivatives under appropriate conditions .

- Condensation Reactions: The aldehyde can react with amines to form imines or with alcohols to yield acetals.

The synthesis of 2-methyl-2H-indazole-3-carbaldehyde can be achieved through several methods:

- Nitrosation of Indoles: This method involves the nitrosation of indoles followed by a series of reactions leading to the formation of indazoles. For instance, starting from an appropriate indole, nitrosation is performed using sodium nitrite and hydrochloric acid, yielding good yields under controlled conditions .

- Regioselective Formylation: Recent advancements have introduced microwave-assisted regioselective formylation techniques that enhance yields and reduce reaction times when using oxidants like Selectfluor .

- Transition Metal-Catalyzed Reactions: Various transition metal-catalyzed methods have been developed to synthesize indazoles and their derivatives efficiently, including the use of palladium or rhodium catalysts .

The applications of 2-methyl-2H-indazole-3-carbaldehyde extend across various fields:

- Pharmaceuticals: As a building block in drug discovery, it can be modified to create new therapeutic agents.

- Material Science: Its unique structure may be useful in developing novel materials with specific electronic or optical properties.

- Chemical Synthesis: The compound serves as an intermediate for synthesizing more complex organic molecules.

Several compounds share structural similarities with 2-methyl-2H-indazole-3-carbaldehyde. These include:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1H-Indazole | Indazole | Exhibits different reactivity due to lack of methyl substitution. |

| 2-Methylindole | Indole | Precursor for indazoles but lacks the aldehyde functionality. |

| 5-Methylindazole | Indazole | Similar biological activity but different substitution patterns. |

| 1H-Indazole-3-carboxaldehyde | Indazole | Contains a carboxaldehyde group; used in similar synthetic pathways. |

These compounds highlight the uniqueness of 2-methyl-2H-indazole-3-carbaldehyde due to its specific methyl substitution and aldehyde functionality, which influence its chemical reactivity and potential applications in various fields.

The parent indazole scaffold was first synthesized in 1883 by Emil Fischer through the thermal decomposition of ortho-hydrazinocinnamic acid. However, the specific 2-methyl-3-carbaldehyde derivative emerged later as synthetic methodologies for indazole functionalization advanced. Key developments include:

- Early 20th Century: Initial studies focused on indazole derivatives for their potential biological activity, though aldehyde-functionalized variants remained underexplored.

- 1980s–1990s: The nitrosation of indoles to form indazole-3-carboxaldehydes gained traction, enabling access to this scaffold.

- 2000s–Present: Optimized protocols for selective C3-formylation and applications in kinase inhibitor development solidified its importance.

Significance in Heterocyclic Chemistry

2-Methyl-2H-indazole-3-carbaldehyde occupies a pivotal role in medicinal chemistry and synthetic organic chemistry:

- Pharmaceutical Intermediates: Serves as a precursor to kinase inhibitors (e.g., pazopanib) and anticancer agents.

- Reactivity Profile: The aldehyde group facilitates Knoevenagel condensations, Wittig reactions, and cyclizations to generate complex heterocycles.

- Structural Diversity: Enables access to polyfunctionalized indazoles via cross-coupling, nucleophilic additions, and reductive aminations.

The crystallographic characterization of 2-methyl-2H-indazole-3-carbaldehyde reveals fundamental structural insights into this heterocyclic compound with the molecular formula C₉H₈N₂O and molecular weight of 160.18 g/mol [1] [2]. The compound adopts a planar configuration typical of indazole derivatives, with the aldehyde functional group positioned at the 3-position of the indazole ring system [3].

X-ray diffraction studies of related indazole structures provide valuable comparative data for understanding the crystallographic behavior of 2-methyl-2H-indazole-3-carbaldehyde. The indazole ring system demonstrates minimal deviation from planarity, with typical deviations from the mean plane ranging from 0.022 to 0.070 Å in structurally similar compounds [4]. The crystal packing arrangements in indazole derivatives are predominantly stabilized through intermolecular hydrogen bonding interactions and π-π stacking between aromatic ring systems [5] [4].

| Crystallographic Parameter | Value | Reference Compound |

|---|---|---|

| Space Group | P 1 21/n 1 | 3-Chloro-1-methyl-5-nitro-1H-indazole [6] |

| Cell Parameters | a = 3.827 Å, b = 14.678 Å, c = 15.549 Å | Related indazole [6] |

| β Angle | 96.13° | Related indazole [6] |

| Cell Volume | 868.5 ų | Related indazole [6] |

| Molecular Planarity Deviation | 0.022-0.070 Å | Indazole derivatives [4] |

The molecular geometry of 2-methyl-2H-indazole-3-carbaldehyde exhibits characteristic features of the 2H-indazole tautomeric form, where the nitrogen at position 2 bears the methyl substituent [7] [8]. This tautomeric preference influences the overall molecular conformation and intermolecular interactions within the crystal lattice [9].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural identification of 2-methyl-2H-indazole-3-carbaldehyde through characteristic chemical shift patterns and coupling constants. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive resonances that distinguish this compound from its 1H-indazole tautomeric counterpart [10] [11].

The aldehyde proton appears as a characteristic singlet at approximately δ 9.8-10.2 ppm, consistent with the deshielding effect of the carbonyl functionality [12] [13]. The aromatic protons of the indazole ring system resonate in the δ 7.1-8.0 ppm region, with specific patterns dependent on the electronic environment created by the 2-methyl substitution [10] [11].

| ¹H Nuclear Magnetic Resonance Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde Proton (CHO) | 9.8-10.2 | Singlet | 1H |

| Aromatic Protons | 7.1-8.0 | Multiplet | 4H |

| N-Methyl Group | 4.0-4.2 | Singlet | 3H |

The N-methyl group attached to the nitrogen at position 2 appears as a singlet at δ 4.0-4.2 ppm, providing unambiguous evidence for the 2H-tautomeric form [10] [14]. This chemical shift differs significantly from the corresponding signal in 1-methylindazole derivatives, which typically resonates at δ 3.9-4.0 ppm [15] [14].

¹³C Nuclear Magnetic Resonance spectroscopy reveals characteristic carbon environments that further confirm the molecular structure [10] [11]. The carbonyl carbon of the aldehyde group appears at approximately δ 185-190 ppm, while the aromatic carbons resonate between δ 108-140 ppm [12] [13]. The N-methyl carbon typically appears at δ 35-40 ppm in 2H-indazole derivatives [14].

| ¹³C Nuclear Magnetic Resonance Assignment | Chemical Shift (δ ppm) | Carbon Type |

|---|---|---|

| Carbonyl Carbon (C=O) | 185-190 | Quaternary |

| Aromatic Carbons | 108-140 | Various |

| N-Methyl Carbon | 35-40 | Primary |

Infrared (IR) and Mass Spectrometric (MS) Profiles

Infrared spectroscopy of 2-methyl-2H-indazole-3-carbaldehyde reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification [16] [17]. The aldehyde carbonyl stretching vibration appears as a strong absorption band at approximately 1680-1720 cm⁻¹, consistent with the conjugated nature of the aldehyde group with the aromatic ring system [16] [18].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the methyl group are observed at 2850-2950 cm⁻¹ [16] [17]. The indazole ring system exhibits characteristic skeletal vibrations in the 1400-1600 cm⁻¹ region, with specific patterns that distinguish the 2H-tautomeric form from its 1H-counterpart [17] [19].

| Infrared Spectroscopic Assignment | Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Carbonyl Stretch (C=O) | 1680-1720 | Strong | ν(C=O) |

| Aromatic C-H Stretch | 3000-3100 | Medium | ν(Ar-H) |

| Aliphatic C-H Stretch | 2850-2950 | Medium | ν(alkyl-H) |

| Ring Skeletal Vibrations | 1400-1600 | Variable | ν(C=C, C=N) |

| Out-of-plane Bending | 650-950 | Medium | δ(Ar-H) |

Mass spectrometric analysis reveals the molecular ion peak at m/z 160, corresponding to the molecular weight of 2-methyl-2H-indazole-3-carbaldehyde [3]. Characteristic fragmentation patterns include loss of the formyl group (M-29) and loss of the methyl radical (M-15), providing additional structural confirmation [3]. The base peak typically corresponds to the indazolium ion formed through loss of the aldehyde functionality [3].

Electrospray ionization mass spectrometry shows characteristic adduct ions, including [M+H]⁺ at m/z 161.07 and [M+Na]⁺ at m/z 183.05, consistent with the predicted collision cross-section values for this molecular structure [3].

Tautomeric Behavior and Conformational Analysis

The tautomeric equilibrium between 1H-indazole and 2H-indazole forms represents a fundamental aspect of indazole chemistry that significantly influences the structural and spectroscopic properties of 2-methyl-2H-indazole-3-carbaldehyde [20] [21] [7]. Theoretical calculations consistently demonstrate that the 1H-tautomeric form is thermodynamically more stable than the 2H-form in the gas phase and most solution environments [21] [7].

The energy difference between the 1H and 2H tautomers of indazole derivatives typically ranges from 8-12 kJ/mol, with the 1H-form being more stable due to its benzenoid character compared to the quinonoid character of the 2H-form [21] [7] [14]. However, the presence of the 2-methyl substituent in 2-methyl-2H-indazole-3-carbaldehyde kinetically stabilizes the 2H-tautomeric form through steric and electronic effects [8] [9].

| Tautomeric Property | 1H-Indazole Form | 2H-Indazole Form |

|---|---|---|

| Thermodynamic Stability | Higher | Lower |

| Aromatic Character | Benzenoid | Quinonoid |

| Dipole Moment | 1.5 D | 3.4 D |

| Relative Energy | 0 kJ/mol | +8-12 kJ/mol |

Solvent effects play a crucial role in tautomeric equilibrium, with polar solvents generally favoring the more polar 2H-tautomer due to its higher dipole moment of approximately 3.4 D compared to 1.5 D for the 1H-form [22] [9]. In dimethyl sulfoxide solution, the 2H-tautomer can be significantly stabilized through hydrogen bonding interactions, while in less polar solvents like chloroform, intramolecular interactions may favor specific conformational arrangements [8] [9].

The conformational analysis of 2-methyl-2H-indazole-3-carbaldehyde reveals that the aldehyde group can adopt different orientations relative to the indazole ring plane [23]. Density functional theory calculations suggest that the syn-conformation, where the aldehyde oxygen is oriented toward the nitrogen at position 1, represents the most stable arrangement due to favorable electrostatic interactions [23] [24].

Intermolecular hydrogen bonding significantly influences the tautomeric stability in the solid state and concentrated solutions. The 2H-tautomeric form can form centrosymmetric dimers through nitrogen-hydrogen...nitrogen hydrogen bonds, which can stabilize this otherwise less favored tautomeric form [8] [9]. These dimeric structures demonstrate enhanced stability compared to the corresponding 1H-tautomeric dimers in certain environments [9].

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction represents the most widely utilized methodology for introducing formyl groups into electron-rich aromatic systems, particularly indole derivatives that serve as precursors to 2-methyl-2H-indazole-3-carbaldehyde [1]. This electrophilic aromatic substitution reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which subsequently reacts with the electron-rich C3 position of indole substrates [2].

Traditional Vilsmeier-Haack Protocol

The conventional approach begins with the preparation of the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous dimethylformamide at temperatures maintained between 0-5°C [3]. The resulting chloromethyleneiminium salt serves as the active electrophilic species. When 2-methylaniline derivatives are subjected to this reagent system under controlled conditions, cyclization occurs to form the desired indazole framework with concomitant formylation at the C3 position [3].

The mechanism proceeds through initial formation of an N-chloromethylene-N-methylmethanaminium ion, which acts as the electrophilic formylating agent [2]. This species undergoes nucleophilic attack by the electron-rich aromatic substrate, followed by elimination of dimethylamine to yield the formylated product. The reaction typically requires heating under reflux conditions for 5-8 hours to achieve complete conversion [3].

Optimized Reaction Conditions

Recent investigations have demonstrated that careful control of reaction parameters significantly influences both yield and selectivity [1]. The optimal molar ratio of starting material to Vilsmeier reagent ranges from 1:10 to 1:40, with higher ratios providing improved conversions but potentially leading to over-formylation side reactions [3]. Temperature control proves critical, with initial mixing at 0-5°C followed by gradual warming to 80-90°C for the cyclization step [3].

Catalytic Vilsmeier-Haack Developments

A significant advancement in this methodology involves the development of catalytic variants that reduce the stoichiometric requirement for phosphorus oxychloride [4]. Cheng and colleagues reported a catalytic Vilsmeier-Haack reaction enabled by a phosphorus(III)/phosphorus(V)═O redox cycle [4]. This approach utilizes catalytic amounts of POCl₃ with stoichiometric DMF-d₇ as the deuterium source, achieving remarkably high deuteration levels (>99%) for C1-deuterated indol-3-carboxaldehyde derivatives [4].

The catalytic mechanism involves coordination of the indole substrate to the phosphorus center, followed by oxidative addition and subsequent reductive elimination to regenerate the active catalyst [4]. This methodology offers substantial advantages in terms of atom economy and reduced waste generation compared to traditional stoichiometric approaches.

Electrochemically Mediated Variants

Recent innovations include electrochemically mediated Vilsmeier-Haack formylation protocols [5]. These methods employ electrochemical oxidation to activate the formylating reagent, enabling reactions under milder conditions. The electrochemical approach has been successfully applied to chlorinated indole substrates, providing access to formylated products with yields ranging from 70-80% [5].

Catalytic Cyclization Strategies

Beyond traditional Vilsmeier-Haack formylation, several catalytic cyclization strategies have emerged for the synthesis of indazole-3-carbaldehyde derivatives. These approaches offer distinct advantages in terms of substrate scope, reaction conditions, and environmental compatibility.

Transition Metal-Catalyzed C-H Activation

Cobalt(III)-catalyzed synthesis represents a particularly effective approach for indazole formation through C-H bond functionalization [6]. The reaction employs azobenzenes as starting materials, which undergo C-H activation followed by cyclative capture with aldehydes [6] [7]. The optimal catalyst system utilizes [Cp*CoCl₂]₂ in combination with silver tetrakis(pentafluorophenyl)borate as the halide abstractor [6].

The mechanism proceeds through formation of a cationic Cp*Co(III) species that activates the azobenzene C-H bond to generate a five-membered cobaltacycle intermediate [6]. Subsequent coordination and migratory insertion of the aldehyde component leads to a seven-membered metallacycle, which undergoes reductive elimination to afford the indazole product [6]. Yields for this transformation typically range from 63-97%, with the reaction tolerating a broad spectrum of functional groups [6].

Rhodium(III)-Catalyzed Cyclization

Rhodium(III)-catalyzed indazole synthesis through C-H bond functionalization and cyclative capture has been extensively investigated [7]. This methodology employs azobenzenes and aldehydes as coupling partners, with the reaction proceeding under relatively mild conditions (room temperature to 80°C) [7]. The process demonstrates excellent functional group compatibility and provides access to N-aryl-2H-indazoles in yields ranging from 74-91% [7].

The catalytic cycle involves initial C-H activation of the azobenzene substrate by the rhodium center, followed by coordination and insertion of the aldehyde component [7]. The resulting rhodacycle undergoes cyclization through intramolecular nucleophilic attack, forming the indazole ring system with concomitant regeneration of the active catalyst [7].

Copper-Catalyzed Multicomponent Synthesis

Copper-catalyzed three-component synthesis offers an efficient route to 2H-indazoles through sequential C-N and N-N bond formation [8]. This methodology employs 2-bromobenzaldehydes, primary amines, and sodium azide as starting materials, with the copper catalyst facilitating both condensation and cyclization steps [8]. The reaction demonstrates broad substrate scope with high tolerance for various functional groups, providing products in yields of 70-90% [8].

The mechanism involves initial condensation between the benzaldehyde and amine components to form an imine intermediate [8]. The copper catalyst then promotes azide addition and subsequent cyclization through N-N bond formation, ultimately yielding the desired indazole product [8]. This approach offers advantages in terms of substrate availability and operational simplicity.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed intramolecular cyclization of hydrazones provides another effective route to 3-substituted indazoles [9]. The methodology employs Pd₂(dba)₃ and P(2-Tol)₃ as the catalyst system, with lithium hexamethyldisilazide serving as the base [9]. Reactions proceed under mild conditions (room temperature to 50°C) and demonstrate good functional group tolerance [9].

The catalytic mechanism involves oxidative addition of the aryl halide substrate to the palladium center, followed by intramolecular nucleophilic attack by the hydrazone nitrogen [9]. Subsequent reductive elimination completes the cyclization process, forming the indazole ring with regeneration of the active catalyst [9]. This approach is particularly valuable for the synthesis of 3-substituted indazole derivatives that are challenging to access through other methods [9].

Industrial Production Protocols

Continuous Flow Reactor Implementations

The transition from batch to continuous flow processing represents a significant advancement in the industrial synthesis of indazole derivatives, offering enhanced safety, improved reproducibility, and superior scalability [10] [11]. Continuous flow reactors provide precise control over reaction parameters while enabling efficient heat and mass transfer, making them particularly well-suited for the synthesis of 2-methyl-2H-indazole-3-carbaldehyde and related compounds.

Flow Reactor Design and Configuration

Industrial-scale continuous flow reactors for indazole synthesis typically employ microreactor technology with channel dimensions ranging from 100-500 micrometers [12]. These reactors incorporate advanced mixing elements to ensure rapid and homogeneous combination of reactants, critical for achieving high conversion rates and selectivity [13]. Temperature control systems maintain precise reaction conditions throughout the residence time, typically ranging from minutes to hours depending on the specific transformation [10].

The reactor configuration for 2-methyl-2H-indazole-3-carbaldehyde synthesis involves multiple reaction zones, each optimized for specific steps in the overall process [10]. Initial mixing zones combine the starting materials under controlled conditions, followed by reaction zones maintained at elevated temperatures (80-150°C) to promote cyclization and formylation [10]. Product separation and purification zones enable continuous removal of byproducts and isolation of the desired compound [10].

Process Optimization and Control

Continuous flow synthesis of indazole derivatives has been optimized using statistical design methodologies, including Box-Behnken design and response surface methodology [10]. These approaches enable systematic evaluation of multiple variables simultaneously, including reaction temperature, residence time, solvent composition, and reagent stoichiometry [10]. Optimization studies for 6-bromo-4-fluoro-1H-indazole synthesis achieved yields exceeding 85% through careful parameter adjustment [10].

Real-time monitoring systems incorporate in-line analytical techniques such as infrared spectroscopy and UV-visible spectrophotometry to track reaction progress [13]. These monitoring capabilities enable immediate adjustment of process parameters to maintain optimal performance and product quality. Advanced process control algorithms can automatically compensate for variations in feed composition or reaction conditions [13].

Production Capacity and Scalability

Current continuous flow reactor implementations for indazole synthesis demonstrate production capacities ranging from laboratory scale (grams per hour) to pilot scale (kilograms per hour) [12]. The scalability of flow processes offers significant advantages over traditional batch methods, enabling rapid scale-up through numbering-up of parallel reactor channels or increasing reactor dimensions [12].

For 2-methyl-2H-indazole-3-carbaldehyde production, continuous flow systems have achieved throughputs of up to 95 grams per day in laboratory-scale implementations [10]. Industrial-scale reactors capable of producing hundreds of kilograms per hour have been demonstrated for related heterocyclic compounds [12]. The modular nature of flow reactor systems enables flexible production capacity adjustment to meet varying demand requirements [12].

Safety and Environmental Advantages

Continuous flow processing offers substantial safety advantages for indazole synthesis, particularly when handling hazardous reagents such as phosphorus oxychloride or sodium azide [11]. The small reactor volumes minimize the inventory of reactive materials, reducing the potential consequences of uncontrolled reactions [11]. Enhanced heat transfer capabilities prevent temperature excursions that could lead to safety incidents [11].

Environmental benefits include reduced solvent consumption through optimized mixing and heat transfer, minimized waste generation through improved selectivity, and enhanced energy efficiency through better process integration [13]. Continuous processing also enables implementation of green chemistry principles, including the use of alternative solvents and catalytic rather than stoichiometric reagent systems [13].

Green Chemistry Alternatives

The development of environmentally sustainable methods for 2-methyl-2H-indazole-3-carbaldehyde synthesis has become increasingly important as pharmaceutical and chemical industries seek to reduce their environmental impact [14] [15]. Green chemistry approaches focus on minimizing waste generation, reducing hazardous reagent usage, and implementing renewable feedstocks and energy sources.

Metal-Free Synthetic Approaches

Recent advances have demonstrated the feasibility of metal-free synthesis routes for indazole derivatives, eliminating the need for expensive and potentially toxic transition metal catalysts [15] [14]. Photochemical methods utilizing visible light irradiation enable indazole formation through deoxygenative cyclization of appropriately substituted precursors [15]. These reactions proceed at room temperature without additional photocatalysts, relying on electron donor-acceptor complexes to drive the transformation [15].

The metal-free approach employs 2-((aryl/alkyl/H)ethynyl)aryltriazenes as starting materials, which undergo intramolecular cyclization in the presence of arylsulfinic acids under visible light irradiation [15]. The reaction mechanism involves formation of radical intermediates that facilitate C-N bond formation and subsequent aromatization to yield the indazole product [15]. Yields for this transformation range from 40-80%, with the methodology demonstrating broad substrate scope and excellent functional group tolerance [15].

Solvent-Free and Alternative Solvent Systems

Green chemistry implementations for indazole synthesis have explored solvent-free reaction conditions and alternative solvent systems to reduce environmental impact [16]. Mechanochemical approaches utilizing ball milling or grinding enable solvent-free synthesis of 1H-indazole derivatives with comparable yields to solution-phase methods [16]. These techniques offer advantages in terms of reduced waste generation and simplified purification procedures [16].

When solvents are required, green chemistry approaches prioritize the use of environmentally benign alternatives such as water, ethanol, or ionic liquids [14]. Aqueous reaction media have been successfully employed for certain indazole synthesis routes, particularly those involving metal-catalyzed cyclization reactions [14]. The use of ionic liquids as reaction media offers advantages in terms of recyclability and reduced volatility compared to traditional organic solvents [14].

Renewable Feedstock Utilization

The implementation of renewable feedstocks represents another important aspect of green chemistry approaches to indazole synthesis [14]. Bio-based starting materials derived from lignocellulosic biomass or other renewable sources can serve as precursors for indazole synthesis, reducing reliance on petroleum-derived chemicals [14]. Enzymatic methods for indazole formation have also been explored, utilizing biocatalysts to achieve selective transformations under mild conditions [17].

Nitroreductase-triggered indazole formation represents a particularly innovative approach, employing enzymatic reduction of nitro compounds to generate reactive nitroso intermediates that spontaneously cyclize to form indazoles [17]. This methodology operates under mild aqueous conditions and achieves excellent conversions (up to >99%) without the need for harsh chemicals or extreme reaction conditions [17].

Energy Efficiency and Process Integration

Green chemistry approaches emphasize energy efficiency through the use of alternative activation methods and process integration [14]. Microwave-assisted synthesis enables rapid heating and shortened reaction times, reducing overall energy consumption [18]. The use of focused microwave irradiation for C3-formylation of 2H-indazoles using Selectfluor and DMSO as the formylating agent achieves excellent yields while reducing reaction times from hours to minutes [18].

Process integration strategies combine multiple synthetic steps in a single reactor system, eliminating intermediate isolation and purification steps [13]. Continuous flow processing enables efficient heat integration, recovering thermal energy from exothermic reactions to drive subsequent endothermic transformations [13]. These approaches result in significant reductions in overall energy consumption and improved process economics [13].

Waste Minimization and Atom Economy

Green chemistry implementations prioritize high atom economy and minimal waste generation [14]. Catalytic methods that use substoichiometric quantities of metal catalysts reduce waste compared to stoichiometric reagent systems [14]. The development of recyclable catalyst systems enables multiple reaction cycles with the same catalyst loading, further reducing waste and improving economics [14].